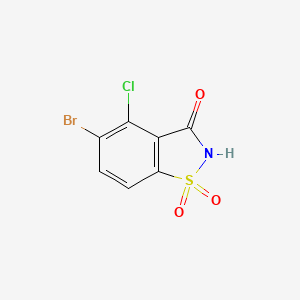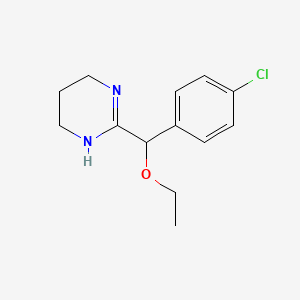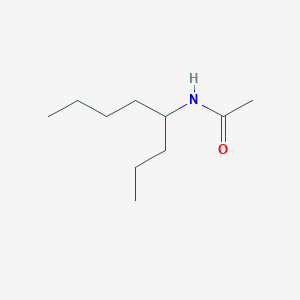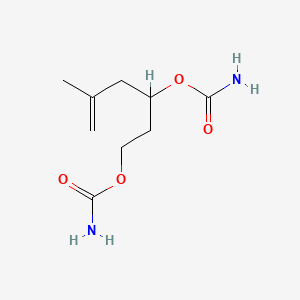![molecular formula CH3O3SSn- B14691167 {[(Methylstannyl)oxy]sulfinyl}oxidanide CAS No. 25453-49-0](/img/structure/B14691167.png)
{[(Methylstannyl)oxy]sulfinyl}oxidanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(Methylstannyl)oxy]sulfinyl}oxidanide is a unique organotin compound characterized by the presence of a methylstannyl group attached to a sulfinyl oxidanide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(Methylstannyl)oxy]sulfinyl}oxidanide typically involves the reaction of methylstannyl chloride with a sulfinyl oxidanide precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as distillation and recrystallization are employed to remove impurities and obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
{[(Methylstannyl)oxy]sulfinyl}oxidanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide or sulfone.
Substitution: The methylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various organotin derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {[(Methylstannyl)oxy]sulfinyl}oxidanide is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It serves as a precursor for the synthesis of more complex organotin compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in biochemical assays.
Medicine
In medicine, this compound is being investigated for its potential use as an anticancer agent. Preliminary studies suggest that it may inhibit the growth of certain cancer cells by interfering with cellular signaling pathways.
Industry
Industrially, the compound is used in the production of specialty polymers and as a catalyst in various chemical processes. Its ability to form stable complexes with other metals makes it useful in catalysis and material science.
Mecanismo De Acción
The mechanism of action of {[(Methylstannyl)oxy]sulfinyl}oxidanide involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites on enzymes, inhibiting their activity and affecting metabolic pathways. In cancer cells, it may disrupt signaling pathways, leading to cell death. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure plays a crucial role in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Trimethyltin chloride: Another organotin compound with similar reactivity but different applications.
Dimethyltin dichloride: Used in polymer production and as a stabilizer in PVC.
Methyltin trichloride: Known for its use in organic synthesis and catalysis.
Uniqueness
{[(Methylstannyl)oxy]sulfinyl}oxidanide stands out due to its unique combination of a methylstannyl group and a sulfinyl oxidanide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and interact with biological targets sets it apart from other organotin compounds.
Propiedades
Número CAS |
25453-49-0 |
|---|---|
Fórmula molecular |
CH3O3SSn- |
Peso molecular |
213.81 g/mol |
Nombre IUPAC |
methyl(sulfinatooxy)tin |
InChI |
InChI=1S/CH3.H2O3S.Sn/c;1-4(2)3;/h1H3;(H2,1,2,3);/q;;+1/p-2 |
Clave InChI |
FJKYJZOEBZVQCX-UHFFFAOYSA-L |
SMILES canónico |
C[Sn]OS(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



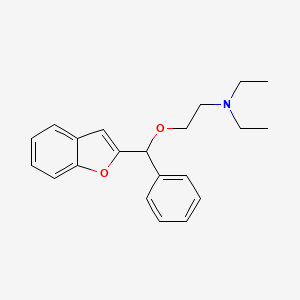
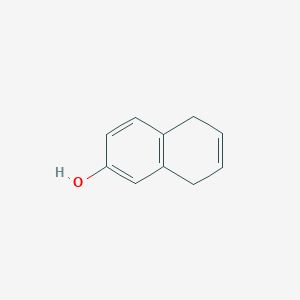
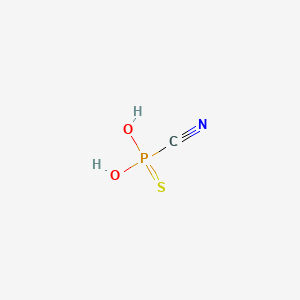
![1-(1-Phenylpyrazolo[4,3-b]quinoxalin-3-yl)butane-1,2,3,4-tetrol](/img/structure/B14691111.png)

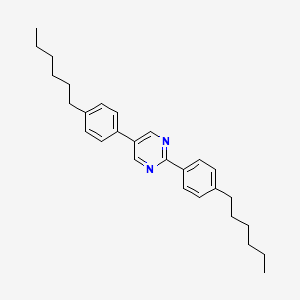
![2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine](/img/structure/B14691131.png)
